molecular formula C18H19Br2NO2 B13816567 p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate CAS No. 22954-16-1

p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate

Cat. No.: B13816567
CAS No.: 22954-16-1
M. Wt: 441.2 g/mol
InChI Key: HETTWOPRDUZXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate is an organic compound with the molecular formula C18H19Br2NO2 This compound is characterized by the presence of a benzoate ester linked to a phenyl ring substituted with a bis(2-bromoethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to bromination to introduce the bromoethyl groups. Finally, esterification with 4-methylbenzoic acid yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively .

Scientific Research Applications

[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The ester linkage allows for controlled release of the active compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate is unique due to the presence of bromoethyl groups, which confer distinct reactivity and potential biological activity compared to its chloroethyl analogs. The methyl group on the benzoate ester also influences its chemical properties and interactions .

Properties

CAS No.

22954-16-1

Molecular Formula

C18H19Br2NO2

Molecular Weight

441.2 g/mol

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C18H19Br2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3

InChI Key

HETTWOPRDUZXMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.